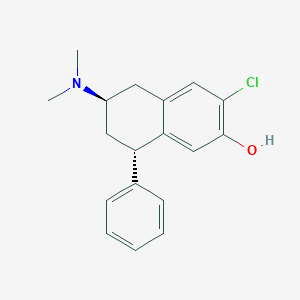
Cl,OH-Pat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cl,OH-Pat is a complex organic compound with a unique structure that includes phenyl, dimethylamino, chloro, and hydroxy functional groups attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cl,OH-Pat typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Cl,OH-Pat can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chloro group may result in the corresponding hydrocarbon.
Scientific Research Applications
Cl,OH-Pat has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Cl,OH-Pat involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. For example, the dimethylamino group may interact with neurotransmitter receptors, while the hydroxy group could form hydrogen bonds with enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydronaphthalene: Lacks the dimethylamino, chloro, and hydroxy groups, making it less versatile in chemical reactions.
6-Chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene:
Uniqueness
Cl,OH-Pat is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
152722-42-4 |
|---|---|
Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(6R,8S)-3-chloro-6-(dimethylamino)-8-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C18H20ClNO/c1-20(2)14-8-13-9-17(19)18(21)11-16(13)15(10-14)12-6-4-3-5-7-12/h3-7,9,11,14-15,21H,8,10H2,1-2H3/t14-,15-/m0/s1 |
InChI Key |
XZCKHECUBFUSAR-GJZGRUSLSA-N |
SMILES |
CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
Synonyms |
1-phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene Cl,OH-PAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















